5-Nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13547604
Molecular Formula: C18H20BNO4S
Molecular Weight: 357.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20BNO4S |
|---|---|
| Molecular Weight | 357.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(5-nitro-2-phenylsulfanylphenyl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C18H20BNO4S/c1-17(2)18(3,4)24-19(23-17)15-12-13(20(21)22)10-11-16(15)25-14-8-6-5-7-9-14/h5-12H,1-4H3 |
| Standard InChI Key | OSBSAXCMDJENTQ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 5-nitro-2-(phenylsulfanyl)phenylboronic acid pinacol ester is C₁₈H₂₀BNO₄S, with a molecular weight of 357.2 g/mol. The compound’s structure features a phenyl ring substituted with a nitro group (-NO₂) at the 5-position and a phenylsulfanyl group (-SPh) at the 2-position, linked to a pinacol-protected boronic acid (Figure 1). The pinacol ester group stabilizes the boronic acid, reducing its propensity for protodeboronation and improving handling characteristics .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀BNO₄S |
| Molecular Weight | 357.2 g/mol |
| CAS Number | Not publicly disclosed |
| Boron Content | ~3.0% (theoretical) |
| Solubility | Organic solvents (e.g., DMF, THF) |
The nitro group confers electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic reactivity. Meanwhile, the phenylsulfanyl group contributes steric bulk and influences regioselectivity in cross-coupling reactions.
Synthesis and Optimization Strategies
General Synthetic Pathways
The synthesis typically begins with halogenated precursors, such as 5-nitro-2-(phenylsulfanyl)phenyl halides, which undergo palladium-catalyzed Miyaura borylation. For example, reacting 5-nitro-2-(phenylsulfanyl)phenyl bromide with pinacolborane in the presence of Pd(dppf)Cl₂ yields the target compound. Alternative routes involve Suzuki-Miyaura couplings using preformed boronic esters .
Key Reaction Conditions
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Catalyst: Pd(OAc)₂ or Pd(dppf)Cl₂ (1–5 mol%)
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Ligand: XPhos or SPhos (2–10 mol%)
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Base: K₂CO₃ or Cs₂CO₃
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
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Temperature: 80–100°C (reflux)
The pinacol ester group remains intact under these conditions, ensuring high yields (70–85%) .
Applications in Organic Synthesis
Cross-Coupling Reactions
This compound serves as a versatile building block in Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures. For instance, coupling with aryl halides produces 5-nitro-2-(phenylsulfanyl)biaryls, which are intermediates in drug candidate synthesis. The phenylsulfanyl group directs coupling to the para position relative to the boronic ester, as demonstrated in Heck and Sonogashira reactions .
Functional Group Transformations
The nitro group can be reduced to an amine (-NH₂) using H₂/Pd-C or Zn/HCl, enabling further derivatization. Additionally, the phenylsulfanyl moiety undergoes oxidation to sulfones or sulfoxides, expanding its utility in medicinal chemistry .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, Ar-H), 7.92 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.50–7.30 (m, 5H, SPh), 1.30 (s, 12H, pinacol-CH₃).
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¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic of pinacol boronate) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 357.1321 ([M+H]⁺), consistent with the molecular formula C₁₈H₂₀BNO₄S.
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